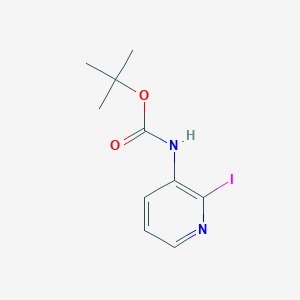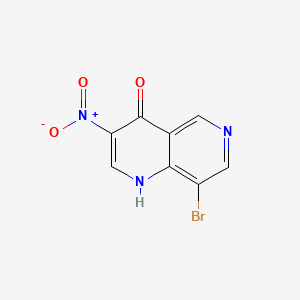
8-Bromo-3-nitro-1,6-naphthyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3-nitro-1,6-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of bromine and nitro functional groups attached to a naphthyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-nitro-1,6-naphthyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1,6-naphthyridin-4-ol followed by nitration. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-3-nitro-1,6-naphthyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (base or acid).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products Formed
Substitution: Formation of substituted naphthyridines.
Reduction: Formation of 8-Bromo-3-amino-1,6-naphthyridin-4-ol.
Oxidation: Formation of 8-Bromo-3-nitro-1,6-naphthyridin-4-one.
Wissenschaftliche Forschungsanwendungen
8-Bromo-3-nitro-1,6-naphthyridin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in organic electronics and photophysical applications.
Wirkmechanismus
The mechanism of action of 8-Bromo-3-nitro-1,6-naphthyridin-4-ol involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription. The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress and apoptosis in cancer cells. The bromine atom may enhance the compound’s binding affinity to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-3-nitro-1,6-naphthyridin-4-ol can be compared with other naphthyridine derivatives such as:
6-Bromo-1,8-naphthyridin-2-ol: Similar in structure but differs in the position of the bromine and hydroxyl groups.
8-Bromo-1,6-naphthyridin-2(1H)-one: Lacks the nitro group and has a different functional group at the 2-position.
1,6-naphthyridin-2-amine: Contains an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C8H4BrN3O3 |
|---|---|
Molekulargewicht |
270.04 g/mol |
IUPAC-Name |
8-bromo-3-nitro-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C8H4BrN3O3/c9-5-2-10-1-4-7(5)11-3-6(8(4)13)12(14)15/h1-3H,(H,11,13) |
InChI-Schlüssel |
ULVLRGPBLXRVGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C2=CN=CC(=C2N1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)

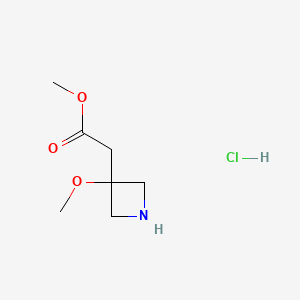
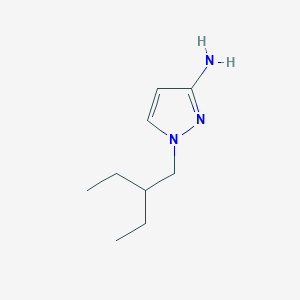

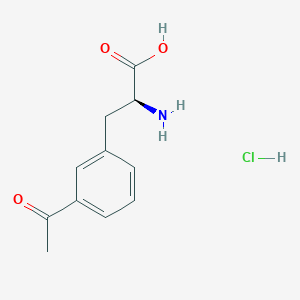

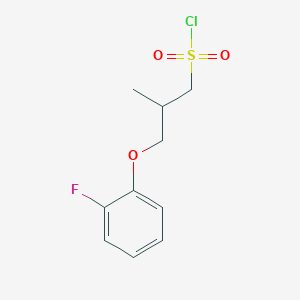

![1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B13490363.png)

